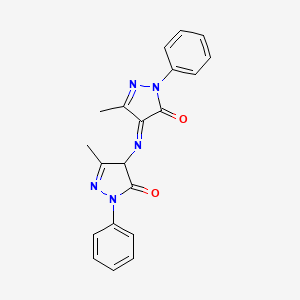
Rubazoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rubazoic acid can be synthesized through various methods, including the diazotization of 4-amino-1-(4-sulphophenyl)-3-methyl-2-pyrazolin-5-one. This process involves the use of nitrous acid as a diazotizing agent, followed by coupling with suitable reagents . The reaction conditions typically include controlled pH, temperature, and aeration to optimize the yield and purity of the product . Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to ensure consistency and quality.
Análisis De Reacciones Químicas
Rubazoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include nitrous acid for diazotization, hydrogen peroxide for oxidation, and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Rubazoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of rubazoic acid involves its ability to form strong intramolecular hydrogen bonds, which stabilize its structure and enhance its reactivity. The compound’s enolic 1,5-diketone structure allows it to participate in various chemical reactions, including proton transfer and chelation with metal ions . These interactions are crucial for its applications in different fields.
Comparación Con Compuestos Similares
Rubazoic acid can be compared with other similar compounds, such as:
Pyrazolone derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Enolic 1,5-diketones: These compounds also exhibit strong intramolecular hydrogen bonding and are used in similar applications.
This compound stands out due to its unique combination of properties, including its ability to form stable metal chelates and its reactivity in various chemical reactions .
Propiedades
Número CAS |
62094-95-5 |
|---|---|
Fórmula molecular |
C20H17N5O2 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)imino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H17N5O2/c1-13-17(19(26)24(22-13)15-9-5-3-6-10-15)21-18-14(2)23-25(20(18)27)16-11-7-4-8-12-16/h3-12,17H,1-2H3 |
Clave InChI |
RDYJVCSNESZYOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1N=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxybenzo[c]isoxazol-3-amine](/img/structure/B12891404.png)
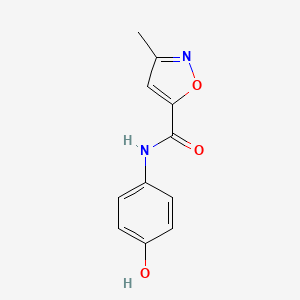

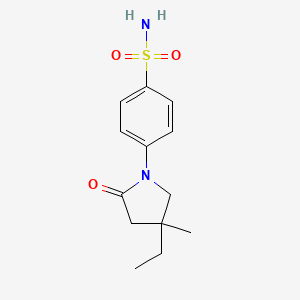
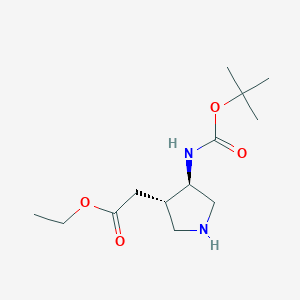
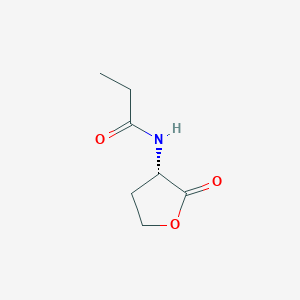
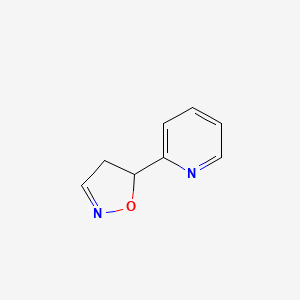
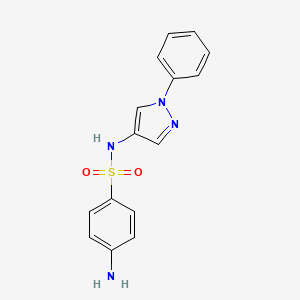
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
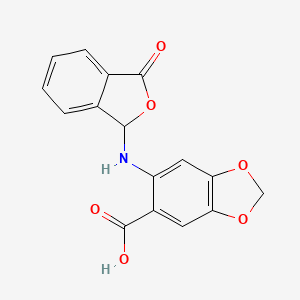
![2-Bromo-4,6-difluorodibenzo[b,d]furan](/img/structure/B12891448.png)
![4-[(2,4-Dimethoxyphenyl)methyl]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12891466.png)
![N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline](/img/structure/B12891467.png)
